molecular formula C19H18N2O2S B12912213 4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone CAS No. 5509-78-4

4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone

Cat. No.: B12912213
CAS No.: 5509-78-4
M. Wt: 338.4 g/mol
InChI Key: SPHYEGOGWPUGBP-UHFFFAOYSA-N
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Description

4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and various industrial processes. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone typically involves the reaction of ethyl 2-phenyl-3-oxobutanoate with hydrazine hydrate to form the pyridazinone ring. This intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various alkoxy or nucleophile-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with active site residues, inhibiting enzyme activity. The pyridazinone core can interact with various biological pathways, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone is unique due to its combination of a benzylthio group and a pyridazinone core, which provides a distinct set of chemical and biological properties

Properties

CAS No.

5509-78-4

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

4-benzylsulfanyl-5-ethoxy-2-phenylpyridazin-3-one

InChI

InChI=1S/C19H18N2O2S/c1-2-23-17-13-20-21(16-11-7-4-8-12-16)19(22)18(17)24-14-15-9-5-3-6-10-15/h3-13H,2,14H2,1H3

InChI Key

SPHYEGOGWPUGBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC=CC=C3

Origin of Product

United States

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